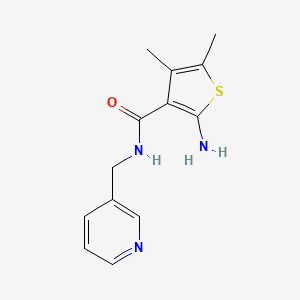

2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide is a derivative of thiophene, which is a heterocyclic compound. The structure of the compound suggests that it contains both thiophene and pyridine moieties, which are known for their significance in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

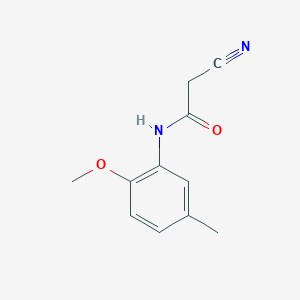

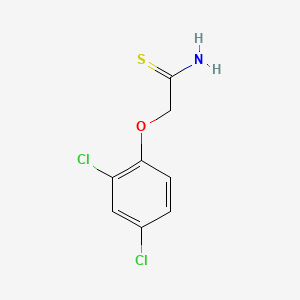

The synthesis of related thiophene derivatives has been explored in the literature. For instance, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated, leading to the formation of thieno[2,3-d]pyrimidines derivatives . This process likely involves the formation of intermediates such as 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides, which are key to the synthesis of the final products. Although the exact synthesis of 2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur. The addition of various substituents, such as amino groups, methyl groups, and pyridinylmethyl groups, can significantly alter the chemical and physical properties of the molecule, as well as its biological activity. The structure of the compound includes both electron-donating (amino and methyl) and electron-withdrawing (carboxamide) groups, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives can be quite diverse. As seen in the provided data, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates leads to the formation of various thieno[2,3-d]pyrimidine derivatives . These reactions are facilitated by microwave irradiation, which suggests that the compound may also participate in similar reactions under appropriate conditions. The presence of the pyridin-3-ylmethyl group could further influence the reactivity, potentially leading to unique chemical transformations.

Physical and Chemical Properties Analysis

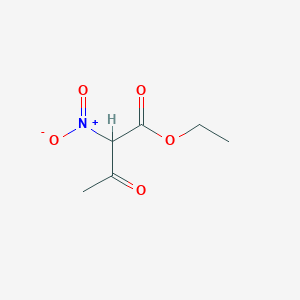

While the specific physical and chemical properties of 2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide are not provided, we can infer from related compounds that such molecules typically exhibit moderate to good solubility in organic solvents. The presence of both polar (carboxamide) and nonpolar (methyl) groups could affect its solubility profile. The compound's melting point, boiling point, and stability would be influenced by the nature of the substituents and the overall molecular architecture. The biological activity, such as antianaphylactic activity observed in similar compounds , could also be a notable property, although specific activities would need to be empirically determined.

Scientific Research Applications

Antibacterial and Antifungal Activities

2-Amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide derivatives have demonstrated significant antibacterial and antifungal activities. The compounds' structures, including their conformation and intermolecular interactions, play a key role in their bioactivity. The presence of an intramolecular N-H.N hydrogen bond forms a pseudo-six-membered ring, locking the molecular conformation and enhancing stability (Vasu et al., 2003).

Synthesis of Thieno[2,3-d]pyrimidines

The compound has been used in the synthesis of thieno[2,3-d]pyrimidines, a process that involves its reaction with iso(and isothio)cyanates under microwave irradiation. This method yields various thieno[2,3-d]pyrimidine derivatives, which are of interest due to their potential biological activities (Davoodnia et al., 2009).

Antianaphylactic Activity

N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, derived from similar compounds, have shown antianaphylactic activity. These compounds were synthesized through various chemical reactions and tested for their biological activity, indicating potential therapeutic applications (Wagner et al., 1993).

Dyeing Polyester Fibers

Compounds derived from 2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide have been utilized in the synthesis of novel heterocyclic aryl monoazo organic compounds. These compounds have been applied for dyeing polyester fabrics, demonstrating their utility in textile industries. They also exhibited high efficiency in vitro screening for their antioxidant activity, antitumor activity, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).

Synthesis of Antibiotics and Antibacterial Drugs

The compound has been used as a synthone in the synthesis of various pyrimidinone derivatives, showcasing its role in developing new antibiotics and antibacterial drugs. The biological activity of these synthesized compounds was studied against Gram-positive and Gram-negative bacteria, emphasizing their potential medical applications (Ahmed, 2007).

properties

IUPAC Name |

2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-8-9(2)18-12(14)11(8)13(17)16-7-10-4-3-5-15-6-10/h3-6H,7,14H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHBYTTXAPPECX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167912 |

Source

|

| Record name | 2-Amino-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |

CAS RN |

587851-05-6 |

Source

|

| Record name | 2-Amino-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587851-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)